tert-Butylmagnesium chloride

Catalog No.
S671620
CAS No.
677-22-5
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylmagnesium chloride

CAS Number

677-22-5

Product Name

tert-Butylmagnesium chloride

IUPAC Name

magnesium;2-methylpropane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1

InChI Key

CQRPUKWAZPZXTO-UHFFFAOYSA-M

SMILES

C[C-](C)C.[Mg+2].[Cl-]

Canonical SMILES

C[C-](C)C.[Mg+2].[Cl-]

Grignard Reagent in Organic Synthesis:

tert-Butylmagnesium chloride (t-BuMgCl) is primarily utilized as a Grignard reagent in the field of organic synthesis []. Grignard reagents are a class of organometallic compounds formed by the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent []. t-BuMgCl, specifically, possesses a bulky tert-butyl group (C(CH3)3) attached to the magnesium center, offering unique properties compared to other Grignard reagents with smaller alkyl groups.

Carbon-Carbon Bond Formation:

One of the most prominent applications of t-BuMgCl lies in its ability to form carbon-carbon bonds. This reaction involves the nucleophilic attack of the carbon atom in the t-butyl group on a variety of electrophilic carbon centers present in other organic molecules []. This allows for the creation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules.

Copper-Catalyzed Cross-Coupling Reactions:

In recent years, t-BuMgCl has gained traction in its involvement with copper-catalyzed cross-coupling reactions, particularly with primary alkyl halides. These reactions involve the formation of a carbon-carbon bond between two distinct organic fragments, mediated by a copper catalyst. t-BuMgCl serves as the nucleophilic coupling partner in this reaction, enabling the efficient synthesis of various organic compounds containing primary alkyl chains.

Advantages of t-BuMgCl:

t-BuMgCl offers several advantages over other Grignard reagents:

  • Enhanced Steric Hindrance: The bulky tert-butyl group provides steric hindrance, directing the nucleophilic attack towards specific reaction sites on the substrate molecule, leading to higher regioselectivity (control over the position of the newly formed bond) [].
  • Improved Solubility: Compared to Grignard reagents with smaller alkyl groups, t-BuMgCl exhibits improved solubility in certain ethereal solvents, facilitating its handling and manipulation during reactions.
Origin

t-BuMgCl is typically synthesized from the reaction of tert-butyl chloride (t-BuCl) and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran [, ].

Significance

As a Grignard reagent, t-BuMgCl serves as a nucleophilic one-carbon unit that can react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This versatility makes it a valuable tool for organic chemists to construct complex molecules [].


Molecular Structure Analysis

t-BuMgCl has a tetrahedral structure with a central magnesium (Mg) atom bonded to a chlorine (Cl) atom, a tert-butyl group [(CH3)3C], and a lone pair of electrons. The positive charge is delocalized between the Mg and the Cl atom due to the ionic character of the Mg-Cl bond [].

Key Features:

  • Tetrahedral geometry around the Mg center
  • Delocalized positive charge between Mg and Cl
  • Bulky tert-butyl group

Chemical Reactions Analysis

Synthesis:

t-BuCl + Mg --> t-BuMgCl

Reaction with carbonyl compounds (general):

R'R''C=O + t-BuMgCl --> R'R''CMgCl(t-Bu) --> R'R''CH(OH)(t-Bu) (after aqueous workup)
Note

R' and R'' can be various organic groups depending on the specific carbonyl compound used.

These are just two examples, and t-BuMgCl can participate in various other reactions depending on the reaction conditions and other reagents present [].


Physical And Chemical Properties Analysis

  • Physical state: Solution (typically in diethyl ether or THF) [, ]
  • Color: Grayish white to light brown []
  • Melting point/boiling point: Not available for solutions; properties depend on the solvent.
  • Solubility: Insoluble in water, soluble in organic solvents like diethyl ether and THF []
Important Note

Due to the presence of the highly reactive magnesium-chlorine bond, t-BuMgCl reacts violently with water.

t-BuMgCl is a flammable and air-sensitive compound. It can also react violently with water, releasing flammable gases. Here are some specific hazards:

  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts with water to liberate flammable gases which may ignite spontaneously [].
  • Acute toxicity: Limited data available, but suspected to be harmful upon ingestion or inhalation [].
  • Chronic toxicity: Limited data available, but suspected of causing cancer and damage to organs through prolonged or repeated exposure [].

Hydrogen Bond Acceptor Count

2

Exact Mass

116.0243197 g/mol

Monoisotopic Mass

116.0243197 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (54.29%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (94.29%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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